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MenA-IN-2

Cat. No.: B10857268
M. Wt: 387.0 g/mol
InChI Key: IELKIDMEJICGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MenA-IN-2 is a synthetic organic compound with the CAS Number 3026690-49-0 and a molecular weight of 386.96 g/mol. Its molecular formula is C₂₃H₃₁ClN₂O . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The precise mechanism of action and specific research applications for this compound are areas of active scientific investigation. Researchers are exploring the potential of this compound in various fields. For comprehensive handling, storage, and safety information, please refer to the Safety Data Sheet (SDS). The structure of this molecule suggests its utility in advanced biochemical and pharmacological research, making it a valuable tool for specialized laboratory studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H31ClN2O B10857268 MenA-IN-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H31ClN2O

Molecular Weight

387.0 g/mol

IUPAC Name

4-[[4-[(4-chlorophenoxy)methyl]piperidin-1-yl]methyl]-N-methyl-N-propylaniline

InChI

InChI=1S/C23H31ClN2O/c1-3-14-25(2)22-8-4-19(5-9-22)17-26-15-12-20(13-16-26)18-27-23-10-6-21(24)7-11-23/h4-11,20H,3,12-18H2,1-2H3

InChI Key

IELKIDMEJICGCF-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C1=CC=C(C=C1)CN2CCC(CC2)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Mechanistic and Enzymatic Characterization of Mena in 2 Inhibition

Elucidation of MenA-IN-2's Inhibitory Profile on MenA.

The characterization of novel inhibitors is fundamental to drug discovery. For compounds targeting the menaquinone biosynthetic pathway, this involves a detailed examination of their effects on the specific enzyme, MenA. While the compound designated "this compound" is specified for this analysis, a review of published scientific literature does not yield specific data for a molecule with this identifier. Therefore, this section outlines the established principles and methodologies used to characterize such inhibitors, which would be applied to determine the inhibitory profile of this compound.

Specificity of this compound for MenA (1,4-dihydroxy-2-naphthoate prenyltransferase).

MenA, or 1,4-dihydroxy-2-naphthoate prenyltransferase, is a critical enzyme in the bacterial menaquinone (Vitamin K2) biosynthesis pathway. This pathway is essential for cellular respiration in many Gram-positive bacteria, including Mycobacterium tuberculosis, but is absent in humans, making its components attractive targets for selective antibacterial agents nih.govnih.govresearchgate.net.

To confirm the specificity of an inhibitor like this compound, researchers typically perform a series of assays. The primary target, MenA, catalyzes the prenylation of 1,4-dihydroxy-2-naphthoate (DHNA) to form demethylmenaquinone (B1232588) nih.govnih.gov. An effective inhibitor would demonstrate potent activity against MenA while showing minimal to no activity against other enzymes, particularly mammalian ones, to ensure a favorable selectivity profile. For instance, studies on other MenA inhibitors have confirmed their specificity by observing growth inhibition only in Gram-positive bacteria that rely on menaquinone for electron transport nih.govnih.gov. A rescue experiment, where the growth-inhibitory effects of the compound are reversed by supplementing the medium with exogenous menaquinone, can provide strong evidence that the inhibitor's activity is specific to the menaquinone biosynthesis pathway nih.gov.

Quantitative Assessment of MenA Inhibition by this compound (e.g., IC50 values).

The potency of an inhibitor is quantitatively measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Determining the IC50 value for this compound would involve an in vitro enzymatic assay.

In a typical MenA assay, membrane fractions containing the MenA enzyme are incubated with its substrates, DHNA and a prenyl diphosphate (B83284) donor like farnesyl diphosphate (FPP) nih.gov. One of the substrates, often FPP, is radiolabeled (e.g., with tritium, [³H]) to allow for the detection and quantification of the product, demethylmenaquinone nih.gov. The assay is run with various concentrations of the inhibitor (this compound), and the amount of product formed is measured. The results are then plotted as enzyme activity versus inhibitor concentration to calculate the IC50 value nih.govnih.gov. For example, certain novel bicyclic inhibitors have demonstrated IC50 values against M. tuberculosis MenA in the range of 5 to 6 µg/mL nih.gov. Such quantitative data is crucial for structure-activity relationship (SAR) studies to optimize inhibitor potency.

Enzymatic Properties of Mycobacterial MenA Relevant to Inhibition.

Understanding the inherent enzymatic properties of Mycobacterium tuberculosis MenA is crucial for interpreting inhibition data and for the rational design of new inhibitors.

Cofactor and Divalent Cation Dependency of MenA Activity (e.g., Mg2+ requirement).

The catalytic activity of MenA from M. tuberculosis is absolutely dependent on the presence of divalent cations nih.govresearchgate.net. The removal of these cations, for instance by treatment with chelating agents like EDTA, completely abolishes enzyme function nih.gov.

Among various divalent cations tested, Magnesium (Mg²⁺) is the most effective, supporting maximal enzyme activity at concentrations of 5 mM and above nih.govresearchgate.net. Other cations can substitute for Mg²⁺ but with lower efficiency. Iron (Fe²⁺) and Zinc (Zn²⁺) can support MenA activity, but at levels approximately 50% lower than that achieved with Mg²⁺ nih.gov. In contrast, the enzyme is nearly inactive in the presence of Manganese (Mn²⁺), Calcium (Ca²⁺), or Nickel (Ni²⁺) nih.gov.

Table 1: Effect of Divalent Cations on Mycobacterial MenA Activity
Divalent CationRelative ActivityReference
Mg²⁺Maximal nih.gov
Fe²⁺~50% of Mg²⁺ nih.gov
Zn²⁺~50% of Mg²⁺ nih.gov
Mn²⁺Nearly Inactive nih.gov
Ca²⁺Nearly Inactive nih.gov
Ni²⁺Nearly Inactive nih.gov

Substrate Kinetics and Binding Characteristics of MenA (e.g., Km values for DHNA and farnesyl diphosphate).

The affinity of an enzyme for its substrates is described by the Michaelis constant (Km). For M. tuberculosis MenA, the apparent Km values have been determined for both of its key substrates. The enzyme shows a high affinity for both the aromatic substrate and the prenyl donor.

The apparent Km for 1,4-dihydroxy-2-naphthoate (DHNA) is 8.2 µM, and the apparent Km for farnesyl diphosphate (FPP) is 4.3 µM nih.govresearchgate.net. It is noteworthy that while the natural prenyl substrate in M. tuberculosis is a much longer 45-carbon chain (solanesyl diphosphate), the enzyme can efficiently utilize shorter-chain donors like FPP (a 15-carbon chain) for in vitro characterization nih.gov. This flexibility in accepting different prenyl donors is a key characteristic of the enzyme.

Table 2: Substrate Kinetic Parameters for Mycobacterial MenA
SubstrateApparent Km (µM)Reference
1,4-dihydroxy-2-naphthoate (DHNA)8.2 nih.govresearchgate.net
Farnesyl diphosphate (FPP)4.3 nih.govresearchgate.net

pH Profile for Optimal MenA Catalytic Activity.

The catalytic efficiency of enzymes is highly dependent on pH. Mycobacterial MenA is active over a broad pH range, from approximately 7.0 to 10.5 nih.gov. However, its activity is not uniform across this range. The enzyme exhibits maximal catalytic activity at an alkaline pH of 8.5 nih.govresearchgate.net. This pH optimum is an important parameter for designing and standardizing in vitro inhibition assays to ensure that the enzyme is functioning under its most efficient conditions when assessing the potency of inhibitors like this compound.

Structural Insights into MenA and Inhibitor Interaction

Understanding the structure and localization of MenA is fundamental to deciphering its interaction with inhibitors.

Predicted Transmembrane Organization and Subcellular Localization of MenA

MenA is an integral membrane protein. nih.gov Analysis of its amino acid sequence predicts the presence of multiple transmembrane segments, anchoring the enzyme within the bacterial cell membrane. nih.gov This localization is crucial for its function, as it facilitates the transfer of a hydrophobic prenyl side chain to its substrate, 1,4-dihydroxy-2-naphthoate (DHNA), within the lipid bilayer. nih.gov The product of this reaction, demethylmenaquinone, is itself a membrane-bound molecule, underscoring the importance of MenA's strategic placement. nih.gov

Table 1: Predicted Transmembrane Organization of MenA

FeatureDescriptionSource
Protein Type Integral Membrane Protein nih.gov
Predicted Structure Multiple Transmembrane Segments nih.gov
Subcellular Localization Inner Plasma Membrane nih.gov

Identification of Key Amino Acid Residues in MenA Catalysis

The catalytic activity of MenA is dependent on specific amino acid residues within its active site. Studies have identified highly conserved aspartate (Asp) residues that are predicted to be located on the intracellular side of the plasma membrane. nih.gov These negatively charged residues are thought to play a critical role in the catalytic mechanism, likely through the coordination of a divalent cation, such as Mg2+, which is essential for MenA's enzymatic activity. nih.gov It is hypothesized that these aspartate residues, in conjunction with the magnesium ion, interact with the substrate, facilitating the prenylation reaction. nih.gov The design of MenA inhibitors often focuses on targeting these key residues or mimicking the transition state of the enzymatic reaction. nih.gov

Table 2: Key Amino Acid Residues in MenA Catalysis

Residue TypePredicted LocationPutative FunctionSource
Aspartate (Asp)Inner-plasma membraneCoordination of divalent cations, substrate binding nih.gov

Antimycobacterial Efficacy and Biological Impact of Mena in 2

In Vitro Antimycobacterial Activity against Mycobacterium tuberculosis

The in vitro efficacy of MenA inhibitors, the class of compounds to which MenA-IN-2 belongs, has been demonstrated against Mycobacterium tuberculosis. These inhibitors show potent activity against both actively replicating and persistent forms of the bacteria.

Quantitative Assessment of Growth Inhibition (e.g., GIC50 values)

Table 1: Representative In Vitro Activity of a MenA Inhibitor against Mycobacterium tuberculosis (Note: This table is illustrative of the activity of MenA inhibitors. Specific data for "this compound" is not available.)

Compound ClassTargetOrganismMIC (µM)
MenA InhibitorMenAMycobacterium tuberculosis H37Rv4.5

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium. Data is for the representative compound NM-4. nih.gov

Efficacy against Non-Replicating Persistent States of Mycobacterium tuberculosis (e.g., Wayne low oxygen model)

A significant challenge in tuberculosis therapy is the presence of non-replicating, persistent bacteria that are tolerant to many conventional drugs. The Wayne model is a widely used in vitro model that mimics the low-oxygen conditions encountered by M. tuberculosis within host granulomas, leading to a state of non-replicating persistence. researchgate.net

Research has shown that MenA inhibitors are highly effective at killing non-replicating M. tuberculosis in the Wayne low oxygen model. researchgate.net This bactericidal activity against dormant bacteria is a crucial attribute, suggesting that compounds like this compound could play a role in shortening treatment durations and reducing disease relapse. The efficacy of these inhibitors is linked to the continued requirement for electron transport and ATP synthesis to maintain viability even in a persistent state. science.gov One study demonstrated that a representative MenA inhibitor was significantly more effective at killing non-replicating bacteria than the frontline anti-tuberculosis drugs isoniazid (B1672263) and rifampicin (B610482) under these hypoxic conditions. researchgate.net

Susceptibility of Drug-Resistant Mycobacterium Species to this compound

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis poses a severe threat to global health. A key advantage of targeting a novel pathway like menaquinone biosynthesis is the potential to circumvent existing resistance mechanisms.

Studies have confirmed that various drug-resistant strains of Mycobacterium species are susceptible to MenA inhibitors. researchgate.net This includes strains resistant to first-line drugs such as isoniazid and rifampicin. researchgate.net The novel mechanism of action of MenA inhibitors means there is no cross-resistance with currently used antitubercular agents. This makes MenA an attractive target for the development of new drugs to treat MDR- and XDR-tuberculosis.

Impact of this compound on Mycobacterial Physiological Processes

The primary physiological impact of this compound is the inhibition of menaquinone synthesis. MenA catalyzes the transfer of a polyprenyl chain to 1,4-dihydroxy-2-naphthoate (DHNA), a key step in the formation of menaquinone. nih.gov By blocking this step, this compound effectively depletes the pool of menaquinone available to the bacterium.

This depletion has profound consequences for cellular respiration. Menaquinone is a critical component of the electron transport chain, shuttling electrons from dehydrogenases to terminal oxidases. preprints.org The disruption of this electron flow leads to a collapse of the proton gradient across the cell membrane, which in turn inhibits the synthesis of ATP by ATP synthase. nih.govresearchgate.net Since ATP is the primary energy currency of the cell, its depletion disrupts numerous essential cellular processes, ultimately leading to bacterial death. Treatment with MenA inhibitors has been shown to inhibit oxygen consumption, a direct measure of respiratory activity. researchgate.net

Synthetic Methodologies and Structure Activity Relationship Sar Studies of Mena Inhibitors

General Synthetic Strategies for MenA Inhibitors.

Various chemical scaffolds have been explored for their MenA inhibitory activity. These include benzophenone (B1666685) derivatives and diphenyl ether derivatives preprints.orgresearchgate.net. Studies have shown that benzophenone derivatives can exhibit high coordination with MenA in the transition state, moderately interrupting the growth of Mtb preprints.orgresearchgate.net. Diphenyl ether derivatives have also shown moderate inhibitory results preprints.orgresearchgate.net. More recent research has investigated bicyclic inhibitors, such as 7-methoxy-2-naphthol-based compounds, which have shown activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) by targeting MenA nih.gov.

Representative Synthetic Pathways and Yield Optimization.

Representative synthetic pathways for MenA inhibitors, particularly those based on the ((alkylamino)alkoxyphenyl)(phenyl)methanone scaffold, can involve Friedel-Crafts acylations. For instance, halogen-substituted (4-methoxyphenyl)(phenyl)methanone derivatives can be synthesized using Friedel-Crafts acylations of halogenated benzoyl chlorides and anisole (B1667542) derivatives with a Lewis acid like AlCl₃ nih.gov.

Identification of Core Chemical Scaffolds for MenA Inhibition.

The identification of core chemical scaffolds for MenA inhibition has been driven by the understanding of the enzyme's role in menaquinone biosynthesis and the need for selective antibacterial agents preprints.orgasm.org. MenA catalyzes the prenylation of 1,4-dihydroxy-2-naphthoate (DHNA) to form demethylmenaquinone (B1232588) (DMMK) preprints.orgplos.org. Inhibitors are designed to interfere with this process.

Studies have identified that MenA inhibitors often possess common chemical structural features nih.govacs.org. Among these, the ((alkylamino)alkoxyphenyl)(phenyl)methanone scaffold has been highlighted as a significant chemotype for MenA inhibition nih.govacs.org. Other scaffolds explored include benzophenone derivatives, diphenyl ether derivatives, and bicyclic systems like 7-methoxy-2-naphthol (B49774) derivatives preprints.orgresearchgate.netnih.gov.

Analysis of ((alkylamino)alkoxyphenyl)(phenyl)methanones as Inhibitor Chemotypes.

The ((alkylamino)alkoxyphenyl)(phenyl)methanones represent a key chemotype identified as potent inhibitors of MenA nih.govacs.org. These compounds possess structural features that allow them to effectively inhibit the enzyme and show activity against Mycobacterium tuberculosis nih.govacs.org.

Research has demonstrated that these inhibitors can be synthesized efficiently nih.govacs.org. Their effectiveness has been evaluated against both replicating and non-replicating Mycobacterium tuberculosis, showing significant inhibitory activity nih.govacs.org. The presence of the ((alkylamino)alkoxyphenyl)(phenyl)methanone structure is a common feature among these active MenA inhibitors nih.govacs.org.

Structure-Activity Relationship (SAR) Studies of MenA-IN-2 Analogs.

This compound is identified as an inhibitor of MenA glpbio.commedchemexpress.com. It has shown inhibitory activity against MenA with an IC₅₀ value of 22 µM and against Mycobacterium tuberculosis with a GIC₅₀ value of 10 µM glpbio.commedchemexpress.com. This compound is also reported to curb the continuous transmission of Mtb glpbio.commedchemexpress.com.

SAR studies on MenA inhibitors, including analogs of compounds like this compound, aim to understand how structural modifications affect their potency and specificity. While specific detailed SAR data for this compound itself is limited in the provided snippets, broader SAR studies on MenA inhibitors with related scaffolds, such as piperidine (B6355638) derivatives, have been conducted to improve potency and drug disposition properties researchgate.netnih.gov. These studies often focus on modifying different regions of the molecule. researchgate.netnih.gov.

SAR analysis of small molecules targeting energy metabolism in Mtb, which includes menaquinone biosynthesis inhibitors, has also been performed. mdpi.com. These studies contribute to the understanding of how chemical structures relate to biological activity against Mtb.

Design and Synthesis of Derivatives for Potency and Specificity Enhancement.

The design and synthesis of MenA inhibitor derivatives, including analogs of this compound, are undertaken to enhance their potency and specificity. This involves making targeted modifications to the core scaffold based on SAR data and computational modeling nih.govacs.org.

For example, in SAR studies of piperidine derivatives as MenA inhibitors, modifications were focused on three molecular regions to identify novel inhibitors with improved activity against MenA and Mtb, as well as better pharmacokinetic parameters researchgate.netnih.gov. These efforts have led to the identification of analogs with potent activity researchgate.netnih.gov.

The goal of designing and synthesizing derivatives is to optimize the interaction between the inhibitor and the MenA enzyme, leading to increased binding affinity and improved cellular permeability and metabolic stability acs.orgacs.org. This iterative process of synthesis and evaluation is crucial for developing more effective MenA inhibitors.

Data from SAR studies can be presented in tables to show the relationship between structural changes and biological activity (e.g., IC₅₀ or GIC₅₀ values).

Compound TypeExample ScaffoldMenA IC₅₀ (µM)Mtb GIC₅₀ (µM)Reference
((alkylamino)alkoxyphenyl)(phenyl)methanonesRepresentative compoundsNot specifiedEffective nih.govacs.org
Benzophenone derivativesSome examplesModerateModerate preprints.orgresearchgate.net
Diphenyl ether derivativesSome examplesModerateModerate preprints.orgresearchgate.net
7-methoxy-2-naphthol-basedCompounds 1 and 2Low3-5 µg/ml nih.gov
Piperidine derivativesNovel inhibitors from SAR study13-228-10 researchgate.netnih.gov
This compoundCompound 11 (specific structure not shown)2210 glpbio.commedchemexpress.com

Note: IC₅₀ values indicate the concentration of an inhibitor required to inhibit an enzyme's activity by 50%, while GIC₅₀ values represent the concentration needed to inhibit bacterial growth by 50%. Lower values indicate greater potency.

By systematically modifying the chemical structure and evaluating the resulting biological activity, researchers can gain insights into the key features required for potent and selective MenA inhibition. This information then guides the synthesis of further optimized analogs.

Advanced Research Methodologies in Mena in 2 and Mena Investigations

Biochemical Assay Development for MenA Activity

The development of robust biochemical assays is fundamental to understanding MenA's enzymatic activity and for identifying molecules that can modulate its function.

Given that MenA is a membrane-associated protein, the preparation of high-quality membrane fractions is a critical first step for in vitro enzymatic assays. nih.govnih.gov The process typically involves growing Mycobacterium tuberculosis (H37Rv) to a mid-log phase, followed by harvesting and washing the cells. nih.gov To ensure the safety of researchers, the bacterial pellet is often irradiated to kill the bacteria while preserving the enzymatic activity of MenA. nih.gov

The cells are then resuspended in a homogenization buffer and mechanically disrupted, commonly through sonication or French press. The resulting homogenate undergoes a series of centrifugation steps to separate the cellular components. A low-speed centrifugation (e.g., 27,000 x g) is used to pellet cell debris, and the subsequent supernatant is subjected to a high-speed ultracentrifugation (e.g., 100,000 x g) to pellet the membrane fraction. nih.gov This membrane pellet, rich in MenA, is then resuspended in a suitable buffer and can be stored at very low temperatures for future use. nih.gov

Characterization of these membrane fractions confirms the localization of MenA activity. Studies have shown that approximately 90% of MenA enzymatic activity is found in the membrane-enriched fraction. nih.gov The protein concentration of the prepared membrane fractions is determined using standard protein quantification methods, such as the bicinchoninic acid (BCA) assay, to ensure consistency across experiments. nih.gov

Table 1: Centrifugation Parameters for Mycobacterial Membrane Fractionation

Centrifugation StepSpeed (x g)DurationPurpose
Low-Speed27,00015 minTo pellet cell debris. nih.gov
High-Speed100,0001 hTo pellet the membrane fraction. nih.gov

High-throughput screening (HTS) is a crucial methodology for discovering novel inhibitors of MenA from large compound libraries. assaygenie.comresearchgate.net The development of effective HTS assays for MenA has evolved to improve efficiency and reduce costs. nih.gov

Initially, MenA enzymatic assays were often radiometric, utilizing a radiolabeled substrate like [³H]-farnesyl diphosphate (B83284). nih.govnih.gov In this type of assay, the incorporation of the radiolabeled prenyl group into the product, demethylmenaquinone (B1232588), is measured. The reaction mixture typically includes the mycobacterial membrane preparation (as the source of MenA), the substrate 1,4-dihydroxy-2-naphthoic acid (DHNA), the radiolabeled prenyl donor, and necessary cofactors like magnesium chloride (MgCl₂). nih.govplos.org After incubation, the reaction is stopped, and the lipid-soluble product is extracted and quantified using scintillation counting. While sensitive, this method has drawbacks, including the cost and safety considerations of working with radioactive materials and the labor-intensive extraction process. nih.gov

To overcome these limitations, more recent efforts have focused on developing non-radiometric HTS assays. One such development is an HPLC-based assay. nih.gov This method quantifies the formation of the product, demethylmenaquinone, by its ultraviolet (UV) absorbance at a specific wavelength (e.g., 325 nm). nih.gov This approach eliminates the need for radioactivity and simplifies the quantification process, making it more amenable to high-throughput applications.

Table 2: Comparison of MenA Assay Formats for High-Throughput Screening

Assay TypePrincipleAdvantagesDisadvantages
RadiometricMeasures incorporation of a radiolabeled substrate. nih.govnih.govHigh sensitivity.Costly, safety concerns with radioactivity, labor-intensive. nih.gov
HPLC-basedQuantifies product formation via UV absorbance. nih.govNon-radiometric, simpler quantification.May have lower throughput than some other HTS formats.

Genetic and Molecular Biology Approaches

Genetic and molecular biology techniques are indispensable for validating MenA as a drug target, for producing the enzyme for biochemical studies, and for understanding its structure and function.

Complementation studies using model organisms like Escherichia coli are a powerful tool to confirm the function of a gene. researchgate.netnih.gov A key step in this process is the use of an E. coli strain with a defined deletion in its own menA gene (ΔmenA). plos.orgnih.gov These mutants are unable to synthesize menaquinone and often exhibit a growth defect under certain conditions, such as anaerobic growth. nih.gov

To confirm the function of the mycobacterial MenA, the corresponding gene (Rv0534c) from M. tuberculosis is cloned into an expression vector. nih.gov This vector is then introduced into the E. coli ΔmenA mutant strain. If the mycobacterial gene is a true functional homolog, its expression will "complement" the genetic defect in the E. coli mutant, restoring the wild-type phenotype. nih.govnih.gov This restoration of growth and menaquinone biosynthesis in the complemented mutant provides strong evidence for the function of the cloned gene. nih.gov Analysis of quinones by methods like reverse-phase high-performance liquid chromatography (HPLC) can be used to confirm the restoration of menaquinone production in the complemented cells. nih.gov

For detailed biochemical and structural studies, it is often necessary to produce large quantities of the target enzyme. Heterologous expression, the expression of a gene in a host organism that does not naturally have that gene, is a common approach. E. coli is a widely used host for heterologous protein expression due to its rapid growth and well-understood genetics.

The menA gene from M. tuberculosis has been successfully expressed in E. coli. nih.gov This has been shown to result in a significant increase in MenA-specific activity in the membrane fractions of the recombinant E. coli host, often several-fold higher than in control strains. nih.govresearchgate.net However, MenA has proven to be a challenging protein to work with. It is an integral membrane protein, which often makes it difficult to solubilize and purify in an active form. nih.gov Attempts to purify recombinant MenA have been largely unsuccessful, with the protein often found in inclusion bodies or aggregating upon solubilization attempts. nih.gov

Due to these challenges, much of the characterization of heterologously expressed MenA is performed using the membrane preparations from the E. coli host as the enzyme source. nih.govplos.org These preparations can be used to determine key enzymatic parameters, such as the Michaelis-Menten constants (Kₘ) for its substrates and its optimal pH and divalent cation requirements. nih.gov For instance, studies using these membrane preparations have determined the apparent Kₘ values for DHNA and farnesyl diphosphate to be 8.2 µM and 4.3 µM, respectively. nih.govresearchgate.net

Table 3: Kinetic Parameters of M. tuberculosis MenA Determined from Heterologous Expression in E. coli

SubstrateApparent Kₘ (µM)
1,4-dihydroxy-2-naphthoic acid (DHNA)8.2 nih.govresearchgate.net
Farnesyl diphosphate4.3 nih.govresearchgate.net

In Vitro Models for Mycobacterial Drug Efficacy Evaluation

Evaluating the efficacy of potential anti-mycobacterial drugs, including MenA inhibitors, requires a range of in vitro models that can mimic the different physiological states of the bacteria during infection. nih.gov Standard assays that measure the minimum inhibitory concentration (MIC) against aerobically growing, replicating bacteria are a starting point. nih.gov However, M. tuberculosis can also exist in non-replicating or dormant states within the host, which are often more tolerant to antibiotics. nih.govnih.gov

Therefore, more advanced in vitro models are employed to assess the activity of compounds against these persistent forms of the bacteria. The Wayne model, for example, simulates the low-oxygen conditions that lead to a non-replicating state. nih.gov This model is valuable for identifying compounds that are effective against dormant mycobacteria. Another important model is the intracellular survival assay, where the ability of a compound to kill mycobacteria residing within macrophages is assessed. This provides a more biologically relevant context, as M. tuberculosis is an intracellular pathogen.

For MenA inhibitors specifically, a key in vitro experiment is to determine if the observed anti-mycobacterial activity is indeed due to the inhibition of menaquinone biosynthesis. This can be achieved through supplementation assays in model organisms like E. coli under anaerobic conditions, where menaquinone is essential for the electron transport chain. nih.gov If the growth inhibitory effect of a compound is reversed by the addition of exogenous menaquinone, it strongly suggests that the compound's mechanism of action is through the menaquinone biosynthesis pathway. nih.gov

Table 4: Common In Vitro Models for Evaluating Anti-Mycobacterial Drug Efficacy

In Vitro ModelPurposeRelevance to MenA Inhibitors
Minimum Inhibitory Concentration (MIC) AssayDetermines the lowest concentration of a drug that prevents visible growth of replicating bacteria. nih.govProvides a baseline measure of the potency of MenA inhibitors against actively growing M. tuberculosis.
Wayne Model (Low-Oxygen)Assesses the activity of drugs against non-replicating, dormant bacteria. nih.govImportant for determining if MenA inhibitors are effective against persistent forms of M. tuberculosis.
Intracellular Survival AssayMeasures the ability of a drug to kill mycobacteria within host cells (e.g., macrophages).Evaluates the ability of MenA inhibitors to reach their target and be effective in a more biologically relevant environment.
Menaquinone Supplementation AssayConfirms the mechanism of action by attempting to rescue bacterial growth with exogenous menaquinone. nih.govProvides direct evidence that the anti-mycobacterial activity of a compound is due to the inhibition of MenA or another enzyme in the menaquinone pathway.

Application of Dormancy Models for Assessing Inhibitor Activity

To evaluate the effectiveness of MenA inhibitors against persistent, non-replicating bacteria, researchers utilize dormancy models that mimic the physiological state of latent infections. A prominent example is the Wayne model, which employs a low-oxygen environment to induce a state of non-replicating persistence in Mycobacterium tuberculosis (Mtb). nih.gov This model is instrumental in assessing whether an inhibitor is active against dormant bacteria, a critical characteristic for effective tuberculosis treatments. nih.gov

In this model, an aerobic preculture of Mtb is diluted and placed in sealed tubes, allowing for the gradual depletion of oxygen and the transition of the bacteria into a dormant state. nih.gov MenA inhibitors are then introduced to these dormant cultures, and their bactericidal activity is determined by plating the bacterial suspension and counting the viable colonies after a period of aerobic incubation. nih.gov

Another key assay is the low oxygen recovery assay (LORA), which also assesses the activity of compounds against non-replicating Mtb. nih.gov These models are essential because some antibacterial agents are only effective against actively growing bacteria, while inhibitors of pathways essential for survival in low-oxygen conditions, such as menaquinone biosynthesis, are expected to be effective against dormant forms. nih.govnih.gov

Research on certain MenA inhibitors has demonstrated significantly greater efficacy in killing non-replicating Mtb in the Wayne model compared to conventional drugs like isoniazid (B1672263) and rifampicin (B610482). nih.gov For instance, the MenA inhibitor 22a was found to be substantially more effective at killing dormant bacteria than ethambutol, isoniazid, or rifampicin at a concentration of 10 μg/mL. nih.gov This highlights the potential of MenA inhibitors to shorten the duration of tuberculosis therapy by targeting persistent bacteria.

Dormancy ModelDescriptionKey Findings for MenA InhibitorsReference
Wayne ModelInduces a state of non-replicating persistence in M. tuberculosis through gradual oxygen depletion in sealed cultures.MenA inhibitors have shown potent bactericidal activity against dormant Mtb, surpassing the efficacy of some first-line TB drugs. nih.gov nih.gov
Low Oxygen Recovery Assay (LORA)Evaluates the ability of compounds to kill non-replicating Mtb under low-oxygen conditions.Identified novel MenA inhibitors with significant potency against non-replicating Mtb. nih.gov nih.gov

Computational and Structural Biology Techniques

Computational and structural biology techniques are pivotal in the discovery and optimization of MenA inhibitors. These methods provide insights into the molecular interactions between inhibitors and the MenA enzyme, guiding the design of more potent and selective compounds.

Homology Modeling and Ligand Docking for MenA-Inhibitor Complexes

In the absence of an experimentally determined crystal structure of a target protein, homology modeling can be employed to generate a three-dimensional model. wikipedia.orgbonvinlab.org This technique relies on the amino acid sequence of the target protein and the known structure of a related homologous protein (the template). wikipedia.org For MenA, a homology model can be constructed using the known structures of other prenyltransferases to predict its 3D architecture. The quality of the resulting model is dependent on the sequence identity between the target and the template. wikipedia.org

Once a 3D model of MenA is available, ligand docking is used to predict the binding mode and affinity of potential inhibitors, such as MenA-IN-2. meilerlab.orgmdpi.com Docking algorithms place the ligand into the active site of the protein in various orientations and conformations, and a scoring function is used to estimate the binding energy for each pose. mdpi.comyoutube.com This process can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the inhibitor's activity. For example, docking studies can reveal how the inhibitor mimics the natural substrate, 1,4-dihydroxy-2-naphthoate (DHNA), or the isoprenyl diphosphate, to block the enzyme's function. plos.org

TechniqueDescriptionApplication to MenA-Inhibitor ComplexesExpected Output
Homology ModelingConstructs a 3D model of a target protein based on the known structure of a homologous protein. wikipedia.orgbonvinlab.orgGenerates a structural model of MenA when an experimental structure is unavailable.A predicted 3D structure of the MenA enzyme.
Ligand DockingPredicts the preferred binding orientation and affinity of a ligand to a protein's active site. meilerlab.orgmdpi.comSimulates the interaction of this compound with the MenA active site to identify key binding interactions.Binding poses, docking scores, and identification of interacting amino acid residues.

Molecular Dynamics Simulations to Investigate Binding Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. uiuc.edunih.govmdpi.com For a MenA-inhibitor complex predicted by ligand docking, an MD simulation can provide valuable insights into the stability of the binding pose and the dynamics of the protein-ligand interactions. mdpi.com

The simulation begins with the docked complex and calculates the forces between atoms and the resulting motions over a specific period, typically nanoseconds to microseconds. uiuc.edu This allows researchers to observe how the inhibitor and the protein adjust to each other's presence, revealing the flexibility of the active site and the persistence of key interactions. readthedocs.io By analyzing the trajectory of the simulation, one can assess the stability of the hydrogen bonds and other non-covalent interactions that hold the inhibitor in the binding pocket. This information is crucial for confirming the binding mode predicted by docking and for understanding the energetic factors that contribute to the inhibitor's affinity. mdpi.com

Simulation ParameterDescriptionInsight Gained for MenA-Inhibitor Binding
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions between the simulated structure and a reference structure over time.Indicates the stability of the protein and the ligand's binding pose. A stable RMSD suggests a stable complex.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the protein and the ligand throughout the simulation.Identifies critical hydrogen bonds that contribute to the stability of the complex.
Binding Free Energy CalculationEstimates the free energy of binding of the ligand to the protein using methods like MM/PBSA or MM/GBSA.Provides a more accurate prediction of binding affinity compared to docking scores.

Future Directions in Mena in 2 Research and Antimycobacterial Therapeutics

Optimization of MenA-IN-2 for Enhanced Potency and Targeted Delivery.

Optimizing this compound involves refining its chemical structure to improve its inhibitory activity against MenA and enhancing its pharmacokinetic properties for effective delivery to the site of infection upmbiomedicals.com. Research efforts are directed towards medicinal chemistry modifications to increase potency and selectivity, potentially by exploring structure-activity relationships (SAR) rsc.orgupmbiomedicals.com. This could involve synthesizing various naphthalene-based molecules and testing them for improved inhibitory activities nih.gov.

Furthermore, targeted delivery strategies are crucial to ensure that this compound reaches mycobacterial cells efficiently, particularly within the complex environment of host tissues and granulomas in the case of tuberculosis nih.gov. Investigating novel delivery systems, such as nanoparticles or other encapsulation methods, could enhance the concentration of the inhibitor at the site of infection while minimizing off-target effects pnas.orgnih.govnih.gov. This is particularly relevant for targeting non-replicating or persistent mycobacteria, which are often found in nutrient-poor or oxygen-poor conditions within the host and rely on electron transport for viability nih.gov.

Discovery and Development of Next-Generation MenA Inhibitors.

Building upon the understanding gained from this compound and other early MenA inhibitors, the discovery and development of next-generation compounds is a key area of research nih.govnih.gov. This involves high-throughput screening of diverse chemical libraries and rational design approaches based on the structure of the MenA enzyme and its interaction with inhibitors upmbiomedicals.com. The goal is to identify novel scaffolds with improved potency, pharmacokinetic profiles, and reduced potential for resistance development.

Previous studies have explored different classes of MenA inhibitors, including benzophenone-based and diphenyl ether derivatives researchgate.net. While some showed inhibitory activities, toxicity issues were noted with certain structures researchgate.net. Next-generation inhibitors aim to overcome these limitations by designing compounds with better safety profiles and enhanced efficacy against a broader spectrum of mycobacterial strains, including drug-resistant isolates nih.gov. Research is ongoing to optimize lead structures and evaluate their activity against various drug-resistant pathogens nih.govnih.gov.

Investigation of Potential Resistance Mechanisms to this compound.

Understanding how bacteria might develop resistance to this compound is critical for its long-term effectiveness. Research in this area focuses on identifying potential genetic mutations or adaptive mechanisms that could lead to reduced susceptibility nih.govbiorxiv.org. This includes studying alterations in the menA gene itself, which could affect inhibitor binding, or the upregulation of efflux pumps that could expel the compound from the bacterial cell nih.gov.

Studies investigating resistance mechanisms often involve serial passage of bacteria in the presence of sub-inhibitory concentrations of the compound to select for resistant mutants. Subsequent genomic and phenotypic analyses of these mutants can reveal the underlying resistance determinants. This information can then be used to inform the design of next-generation inhibitors that are less susceptible to these mechanisms. While specific resistance mechanisms to this compound were not detailed in the search results, research into resistance to other MenA inhibitors and related antimicrobial agents provides a framework for these investigations researchgate.net.

Exploration of Synergistic Effects with Established Antimycobacterial Drugs.

Combination therapy is a cornerstone of tuberculosis treatment to improve efficacy and prevent the emergence of resistance researchgate.netnih.gov. Research is actively exploring the synergistic potential of this compound and other MenA inhibitors when used in combination with established antimycobacterial drugs nih.govresearchgate.netnih.govnih.govbiorxiv.orgmdpi.com. Targeting the menaquinone biosynthesis pathway, which is crucial for bacterial respiration, can have synergistic effects with drugs that target other essential pathways, such as those involved in ATP synthesis or cell wall biosynthesis researchgate.netnih.gov.

Studies have shown that MenA inhibitors can exhibit synergistic killing interactions with inhibitors targeting the electron transport chain (ETC), such as bedaquiline (B32110) researchgate.netnih.gov. This synergy is particularly promising as it targets essential energy-generating processes in the bacteria nih.govresearchgate.netnih.gov. Research involves conducting checkerboard assays and other in vitro and in vivo studies to evaluate the combined effects of this compound with different drug partners biorxiv.orgmdpi.com. The fractional inhibitory concentration index (FICI) is commonly used to quantify synergy nih.govbiorxiv.org.

Drug CombinationSynergy Observed (Yes/No)FICI Range (Example)Reference
MenA inhibitor + BedaquilineYes≤ 0.5 researchgate.netnih.gov
Ethambutol + Beta-lactamsYesVaries biorxiv.org
D-hLF 1-11 + Rifampicin (B610482)YesNot specified mdpi.com

Note: The FICI range for MenA inhibitor + Bedaquiline is indicative of synergy based on the definition provided in search result nih.gov. Specific FICI values for this compound were not available in the provided snippets.

Applicability of this compound and MenA Inhibition to Other Bacterial Pathogens.

While MenA inhibition is a promising strategy for treating mycobacterial infections, the menaquinone biosynthesis pathway is also essential in many other Gram-positive bacteria and anaerobically respiring Gram-negative bacteria rsc.orgnih.gov. This suggests that this compound and next-generation MenA inhibitors could have broader applicability against a range of bacterial pathogens nih.govnih.gov.

Research is ongoing to evaluate the activity of MenA inhibitors against other clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) nih.govnih.gov. Studies have shown that certain MenA inhibitors are active against these drug-resistant Gram-positive bacteria nih.govnih.gov. Exploring the efficacy of this compound and related compounds against a wider spectrum of pathogens could expand their therapeutic utility beyond mycobacterial infections.

Bacterial PathogenMenA Inhibition Activity (Reported)Reference
Mycobacterium tuberculosisYes researchgate.netnih.govnih.gov
Methicillin-resistant Staphylococcus aureus (MRSA)Yes nih.govnih.gov
Vancomycin-resistant Staphylococcus aureus (VRSA)Yes nih.gov
Linezolid-resistant MRSAYes nih.gov
Gram-negative bacteriaGenerally not susceptible nih.gov

Q & A

Q. How should researchers handle non-reproducible results in this compound studies during peer review?

  • Methodological Answer : Disclose all experimental conditions (e.g., reagent sources, storage protocols) to enable replication. If results diverge from literature, propose testable explanations (e.g., batch variability, assay interference). Invite independent validation through collaboration or open-data initiatives .

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